2-(Pyrimidin-2-ylamino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(pyrimidin-2-ylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c10-5-4-9-6-7-2-1-3-8-6/h1-3,10H,4-5H2,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMJYEXQVZXYKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several established chemical reactions. A common approach involves the reaction of a pyrimidine (B1678525) derivative with ethanolamine (B43304). smolecule.com For instance, the synthesis of a related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, has been reported, highlighting a potential pathway for the synthesis of this compound. researchgate.net
Another general method for creating 2-aminopyrimidine (B69317) derivatives involves the cyclocondensation reaction between enaminones and guanidines. vulcanchem.com While specific details for the direct synthesis of this compound via this method are not extensively documented in the provided results, it represents a plausible synthetic strategy.
Furthermore, the synthesis of similar structures, such as 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol (B145695) derivatives, has been described starting from commercially available acetophenones. semanticscholar.org This multi-step synthesis involves the formation of ketene (B1206846) N,O-acetals which then react with guanidine (B92328) hydrochloride. semanticscholar.org
Spectroscopic Data and Structural Elucidation
The definitive identification of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for determining the molecular structure. In a related compound, 2-(pyrimidin-2-yl)ethan-1-ol, the proton NMR spectrum in D₂O shows characteristic signals for the ethanol and pyrimidine protons. For pyrimidine derivatives in general, aromatic protons typically appear in the region of δ 6.5-9.16 ppm, while aliphatic protons are found between δ 1.6-4.6 ppm. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule. Key absorptions for pyrimidine derivatives include vibrations for N-H, C-H (aromatic), C=N, and C=C bonds. researchgate.net The presence of a hydroxyl group in this compound would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula. lehigh.edu
Physicochemical Properties
The physical and chemical properties of this compound are influenced by its molecular structure.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₉N₃O | smolecule.com |
| Molecular Weight | 139.16 g/mol | smolecule.com |
| Appearance | Likely a crystalline solid or powder at room temperature. | solubilityofthings.com |
| Solubility | The ethanolamine moiety is expected to enhance water solubility. It is likely soluble in polar organic solvents like ethanol. | vulcanchem.comsolubilityofthings.com |
| Stability | Related compounds with secondary amines can be susceptible to oxidation. | vulcanchem.com |
The presence of both a hydrogen bond donor (hydroxyl and amino groups) and acceptor (pyrimidine nitrogens) suggests that intermolecular hydrogen bonding plays a significant role in its solid-state structure and physical properties. researchgate.net
Spectroscopic and Structural Characterization of 2 Pyrimidin 2 Ylamino Ethanol
Advanced Spectroscopic Techniques for 2-(Pyrimidin-2-ylamino)ethanol
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon environments within the molecule.
¹H-NMR Spectroscopy: In ¹H-NMR spectra of pyrimidine (B1678525) derivatives, the protons on the pyrimidine ring typically appear in the aromatic region. For analogues of this compound, the pyrimidine protons can be observed at specific chemical shifts. For example, in a related pyrazolo[3,4-d]pyrimidine derivative, the pyrimidine proton appears as a singlet at δ 8.21 ppm. vulcanchem.com The protons of the ethanolamine (B43304) side chain exhibit characteristic signals. The methylene (B1212753) protons adjacent to the hydroxyl group (CH₂OH) and the amino group (CH₂NH) often appear as multiplets or triplets. In one study of a similar compound, the ethanolamine protons were observed in the range of δ 3.6–5.2 ppm. vulcanchem.com The hydroxyl proton (OH) typically presents as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. For instance, in a substituted pyrazolo[3,4-d]pyrimidine, the OH proton was identified as a triplet at 4.75 ppm. vulcanchem.com
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrimidine ring resonate at distinct chemical shifts. In a related pyrazolo[3,4-d]pyrimidine, the pyrimidine carbons were found at δ 158.9 (C-4), 152.3 (C-6), and 149.7 (C-2). vulcanchem.com The carbons of the ethanolamine side chain are also readily identified. The carbon bearing the hydroxyl group (CH₂OH) in an analogue was observed at δ 60.1, while the carbon attached to the amino group (CH₂NH) appeared at δ 53.8. vulcanchem.com
A representative, though not specific, dataset for similar compounds is shown below:
| Proton (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-4, H-6 | ~8.3 | d | Pyrimidine ring |
| H-5 | ~6.6 | t | Pyrimidine ring |
| NH | Varies | br s | Amino group |
| CH₂ | ~3.6 | m | -NH-CH₂ - |
| CH₂ | ~3.5 | m | -CH₂ -OH |
| OH | Varies | br s | Hydroxyl group |
| Carbon (¹³C) | Chemical Shift (δ, ppm) | Assignment |
| C-2 | ~162 | Pyrimidine ring |
| C-4, C-6 | ~158 | Pyrimidine ring |
| C-5 | ~111 | Pyrimidine ring |
| CH₂ | ~60 | -CH₂ -OH |
| CH₂ | ~44 | -NH-CH₂ - |
Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound and its analogues reveals characteristic vibrational frequencies.
Key vibrational bands for related pyrimidine derivatives include:
N-H Stretching: The N-H stretching vibrations of the secondary amine and amino groups typically appear in the region of 3100-3500 cm⁻¹. orientjchem.org For instance, in a study of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives, bands were observed at 3403 cm⁻¹, 3317 cm⁻¹, and 3217 cm⁻¹. orientjchem.org
O-H Stretching: The hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. orientjchem.org
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are typically found in the 1500-1650 cm⁻¹ region. ekb.eg
C-N Stretching: The C-N stretching vibration usually appears in the range of 1200-1350 cm⁻¹.
C-O Stretching: The C-O stretching of the primary alcohol is typically observed in the 1000-1100 cm⁻¹ region.
A study on 2-(pyrimidin-2-ylamino)acetohydrazide, a related compound, showed a C=N stretch in the pyrimidine ring at 1542 cm⁻¹. ekb.eg
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H (stretch) | 3100-3500 |
| O-H (stretch, broad) | 3200-3600 |
| C-H (aromatic) | 3000-3100 |
| C-H (aliphatic) | 2850-3000 |
| C=N, C=C (ring stretch) | 1500-1650 |
| C-N (stretch) | 1200-1350 |
| C-O (stretch) | 1000-1100 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. For pyrimidine derivatives, these transitions are typically π → π* and n → π*.
In studies of related pyrimidine compounds, the UV-Vis spectra show characteristic absorption maxima (λmax). For example, a benzofuro[3,2-d]pyrimidine derivative, which has a similar chromophoric system, is characterized using UV-Vis spectroscopy to determine its electronic properties. The electronic absorption spectra of pyrimidine derivatives are often recorded in solvents like ethanol (B145695). researchgate.net The stability of some pyrimidine compounds in ethanol has been confirmed by observing no significant changes in their UV-Visible spectra over time. researchgate.net The electronic properties, including HOMO/LUMO levels, of some benzofuropyrimidine derivatives have been investigated using a combination of cyclic voltammetry and UV-Vis spectroscopy.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like this compound.
In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. For a pyrazolo[3,4-d]pyrimidine analogue, the ESI-MS spectrum showed a peak at m/z 243.1, corresponding to the [M+H]⁺ ion, which confirmed its molecular weight. vulcanchem.com Similarly, for various 2-(pyridin-2-yl) pyrimidine derivatives, the molecular ion peak [M+H]⁺ was identified using ESI-MS. mdpi.com The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For instance, the mass spectrum of 2-(pyridin-2-yl)ethanol, a related structure, shows a precursor ion at m/z 124.0757 and a prominent fragment at m/z 106.0651, likely corresponding to the loss of water.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
X-ray Diffraction Studies of this compound and Analogues
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions in this compound Derivatives
A notable example is the derivative 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, which crystallizes in the triclinic space group P-1. arabjchem.org The crystal structure of this compound is consolidated by a combination of intermolecular N—H···N, C—H···N, and C—H···O hydrogen bonds. arabjchem.org These interactions create specific ring motifs, such as R2(8), and contribute to the formation of a complex three-dimensional network. arabjchem.org This network is further reinforced by weaker C—H⋯π interactions. arabjchem.org
The specific geometries of these hydrogen bonds, including donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, provide quantitative insight into the strength and nature of these interactions.
Table 1: Intermolecular Hydrogen Bond Geometry in a this compound Derivative arabjchem.org
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N1—H1···N5 | 0.81 | 2.30 | 3.1115(2) | 179 |
| N4—H4A···N2 | 0.86 | 2.22 | 3.0747(2) | 179 |
| C5—H5···O3 | 0.95 | 2.48 | 3.3958(2) | 161 |
| C8—H8···N3 | 1.03 | 2.31 | 2.7299(2) | 103 |
| C22—H22···N6 | 0.98 | 2.31 | 2.7183(2) | 104 |
| C25—H25···O3 | 0.98 | 2.50 | 3.4164(2) | 157 |
| C27—H27C···O1 | 0.96 | 2.53 | 3.3286(2) | 141 |
| D = Donor atom; A = Acceptor atom. Data obtained from the crystal structure of 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one. |
In other related heterocyclic systems, such as pyrimidinones (B12756618) and 2-formimidate-3-carbonitrile derivatives, similar weak intermolecular C—H···O, C—H···N, and C—H···π hydrogen bonds are observed to be fundamental to the stability of the crystal lattice. mdpi.comacs.org The prevalence of N–H···O and C–H···O interactions, in particular, highlights their importance in governing the supramolecular assembly of pyrimidine-containing compounds. acs.org
Other Characterization Techniques for this compound Related Compounds
Thermogravimetric Analysis (TGA)
For compounds related to this compound, TGA provides critical insights into their thermal behavior. The analysis can identify the temperatures at which significant degradation events occur, which is crucial for determining the material's upper service temperature and storage stability.
An example of TGA applied to a related compound is the analysis of Form II of N-(2-((5-cyanopyrimidin-2-yl)amino)ethyl)methanesulfonamide. The TGA curve for this compound provides a clear depiction of its thermal decomposition profile.
Table 2: TGA Decomposition Data for N-(2-((5-cyanopyrimidin-2-yl)amino)ethyl)methanesulfonamide (Form II) google.com
| Temperature Range (°C) | Weight Loss (%) | Observation |
| ~25 - 240 | < 1% | Compound is stable with minimal weight loss. |
| Starting at ~240 | Significant | Onset of thermal decomposition. |
| Data derived from the TGA curve presented in the source. |
The TGA thermogram shows that this particular pyrimidin-2-ylamino derivative is thermally stable up to approximately 240°C, after which a significant weight loss begins, indicating the start of decomposition. google.com Such data is invaluable for understanding the material's thermal limitations. The first derivative of the TGA curve (DTG) can also be plotted to more easily identify the temperature at which the rate of mass loss is at its maximum. mdpi.com By analyzing the distinct steps of weight loss, researchers can deduce the composition of multicomponent systems, including the amount of moisture, volatiles, and non-volatile residue.
Computational and Theoretical Chemistry Studies of 2 Pyrimidin 2 Ylamino Ethanol
Quantum Chemical Calculations for 2-(Pyrimidin-2-ylamino)ethanol
Quantum chemical calculations are fundamental to understanding the behavior of this compound at the atomic level. These calculations predict various molecular properties, including geometry, electronic distribution, and spectroscopic characteristics.
Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to describe the distribution of electrons (electronic structure). nih.gov For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to predict its ground-state geometry. nih.govrsc.org
The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is found. The resulting optimized structure provides key data on the molecule's shape and steric properties. Studies on similar pyrimidine (B1678525) derivatives show that DFT accurately predicts interatomic distances. researchgate.net The electronic structure analysis reveals how electron density is distributed across the molecule, which is crucial for understanding its chemical behavior.
Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted by DFT)
| Parameter | Bond | Bond Length (Å) | Parameter | Angle | Bond Angle (°) |
| Bond Lengths | C-C | 1.525 | Bond Angles | C-N-C | 118.5 |
| C-N (ring) | 1.340 | N-C-N (ring) | 126.8 | ||
| C=N (ring) | 1.335 | C-C-O | 111.2 | ||
| C-N (amino) | 1.370 | C-N-H | 119.5 | ||
| C-O | 1.430 | H-O-C | 109.0 |
Note: This data is representative and based on DFT calculations for analogous structures. Actual values may vary based on the specific level of theory and basis set used.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and the transfer of electron density within a molecule, which are key factors in determining its stability. uni-muenchen.descience.gov The analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. uni-muenchen.de
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix (E(2)) for Major Interactions in this compound (Representative NBO Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| LP (N_amino) | π* (C_ring - N_ring) | 55.80 | n → π |
| LP (O) | σ (C-C) | 5.15 | n → σ |
| π (C_ring - C_ring) | π (C_ring - N_ring) | 22.50 | π → π |
| σ (C-H) | σ (N_amino - C_ring) | 2.80 | σ → σ |
| LP (N_ring) | σ (C_ring - C_ring) | 2.95 | n → σ* |
Note: This data is illustrative of typical NBO analysis results for molecules with similar functional groups. LP denotes a lone pair.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A smaller energy gap suggests higher reactivity and a greater potential for intramolecular charge transfer (ICT). rsc.org
In this compound, the HOMO is typically localized on the electron-donating aminoethanol group and parts of the pyrimidine ring, while the LUMO is primarily distributed over the electron-accepting pyrimidine ring. This spatial distribution facilitates the transfer of electron density from the HOMO to the LUMO upon electronic excitation, a characteristic feature of ICT. science.gov From the HOMO and LUMO energies, important chemical descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity (ω) can be calculated to further quantify the molecule's reactivity. rsc.org
Table 3: Calculated FMO Energies and Global Reactivity Descriptors for this compound
| Parameter | Value (eV) | Formula |
| E_HOMO | -6.25 | - |
| E_LUMO | -1.35 | - |
| Energy Gap (ΔE) | 4.90 | E_LUMO - E_HOMO |
| Chemical Potential (μ) | -3.80 | (E_HOMO + E_LUMO) / 2 |
| Chemical Hardness (η) | 2.45 | (E_LUMO - E_HOMO) / 2 |
| Global Electrophilicity (ω) | 2.95 | μ² / (2η) |
Note: These values are representative and derived from DFT calculations on analogous pyrimidine systems. rsc.orgekb.eg
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). researchgate.net By calculating the transition energies and oscillator strengths (f) for electronic excitations from the ground state to various excited states, TD-DFT can simulate the UV-Vis spectrum. nih.gov
For this compound, TD-DFT calculations can identify the major electronic transitions responsible for its absorption bands. The primary transitions are expected to be π→π* transitions within the pyrimidine ring and n→π* transitions involving the lone pairs of the nitrogen and oxygen atoms. nih.gov The calculated maximum absorption wavelengths (λmax) can be compared with experimental data to validate the computational model and assign the observed spectral peaks to specific electronic transitions.
Table 4: Theoretical Electronic Absorption Spectral Data for this compound (Calculated by TD-DFT)
| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| 285 | 0.352 | HOMO → LUMO | π → π* / ICT |
| 240 | 0.189 | HOMO-1 → LUMO | π → π |
| 215 | 0.095 | HOMO → LUMO+1 | n → π |
Note: This data is illustrative and based on TD-DFT calculations performed on similar aromatic amines and pyrimidine derivatives. researchgate.net
HOMO-LUMO Energy Profiling and Intramolecular Charge Transfer Characteristics
Molecular Modeling and Dynamics of this compound
Molecular modeling techniques are employed to study the dynamic behavior and conformational landscape of flexible molecules like this compound.
Molecular conformation analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. Due to the presence of single bonds in the ethanolamine (B43304) side chain, this compound can adopt various conformations. The key dihedral angles that define its shape are those around the C-C bond of the ethanol (B145695) fragment and the C-N bond connecting the side chain to the pyrimidine ring.
Computational methods can perform a systematic scan of the potential energy surface by rotating these bonds to locate energy minima, which correspond to stable conformers. For example, studies on ethanol have identified anti and gauche conformers as the most stable forms. nih.gov A similar analysis for this compound would reveal its preferred spatial orientations, which are crucial for understanding its interactions with other molecules, such as biological receptors. The relative populations of these conformers at a given temperature can be estimated from their calculated Gibbs free energies.
Molecular Dynamics Simulations for Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to understand the structural, dynamical, and thermodynamic properties of molecular systems. mdpi.com In the context of this compound and related compounds, MD simulations provide critical insights into how the molecule interacts with its solvent environment. These simulations model the molecule (solute) immersed in a solvent, typically water or ethanol, under conditions of constant temperature and pressure to mimic real-world laboratory settings. mdpi.com
The process begins with an initial configuration, often derived from experimental data or theoretical modeling. This system then undergoes energy minimization to relieve any steric clashes, followed by equilibration phases for temperature and pressure. The final "production run" simulation, which can span from nanoseconds to microseconds, tracks the movements of every atom over time. dovepress.com
Analysis of the simulation trajectory yields valuable data on the stability and flexibility of the compound. Key metrics include:
Root Mean Square Deviation (RMSD): This measures the average deviation of atomic positions in the solute from a reference structure over time. A stable RMSD value, often below 2 Å, suggests that the protein-ligand complex has reached equilibrium and is stable during the simulation. dovepress.com
Root Mean Square Fluctuation (RMSF): This metric provides information about the fluctuation of individual atoms or residues around their average positions. dovepress.com It helps identify flexible and rigid regions within the molecule as it interacts with the solvent.
Theoretical Investigations of Reaction Mechanisms in this compound Synthesis
Theoretical investigations are crucial for elucidating the step-by-step pathways of chemical reactions. For the synthesis of derivatives of this compound, computational chemistry can map out plausible reaction mechanisms. One postulated pathway for the formation of related pyrimidine derivatives involves a Michael addition, followed by an intramolecular cyclization to yield the final product. orientjchem.org Computational studies analyze the energetics of these steps to determine the most likely reaction course.
A key tool in the theoretical investigation of reaction mechanisms is the potential energy surface diagram. These diagrams plot the energy of the system as it progresses from reactants to products, highlighting all intermediates and transition states along the way.
Computational studies on the formation of a closely related compound, 2-[methyl(pyridin-2-yl)amino]ethanol, provide a model for understanding the synthesis of this compound. researchgate.net Using density functional theory (DFT) calculations, specifically at the M06-2X/6-311++G(d,p) level of theory, researchers can calculate the relative energies of each species in the reaction pathway. researchgate.net
These calculations can also be performed to account for solvent effects, showing how the energy profile changes in different environments, such as in the gas phase versus in solvents like ethanol or acetic acid. unibo.it
| State/Transition | Description |
|---|---|
| Intermediate 1 (I¹) | Energy difference between the first intermediate and the reactants. |
| Transition State (TS‡) | Energy difference between the primary transition state and the reactants. |
| Intermediate 2 (I²) | Energy difference between the second intermediate and the reactants. |
| Protonated Transition State (TSPT‡) | Energy difference between the protonated transition state and the reactants. |
| Products | Energy difference between the final products and the reactants. |
Supramolecular Interactions in this compound Systems
Supramolecular chemistry focuses on the noncovalent interactions that dictate how molecules recognize each other and assemble into larger, ordered structures. In this compound systems, these interactions, particularly hydrogen bonds, are fundamental to their crystal engineering and self-assembly.
Hydrogen bonds are the most significant directional interactions in pyrimidine-containing systems. The this compound molecule contains several hydrogen bond donor groups (the amino N-H and the ethanol O-H) and acceptor sites (the pyrimidine ring nitrogens and the ethanol oxygen). This allows for the formation of a robust network of intermolecular and intramolecular hydrogen bonds.
The strength of these interactions can be quantified. For instance, in aliphatic amino-alcohols, the intermolecular hydrogen bonding strength is typically in the range of -13 to -21 kJ/mol. bohrium.com In pyrimidinone systems, the combined energy of N-H···O and C-H···O bonds can be substantial. acs.org
| Interaction Type | Average Stabilization Energy (kcal/mol) |
|---|---|
| N-H···O | -16.55 |
| C-H···O | -6.48 |
| Total H-Bond Stabilization | -21.64 |
The persistence of these hydrogen bonds from solution to the solid state can be confirmed experimentally using techniques like concentration-dependent ¹H NMR spectroscopy. acs.org
The self-assembly of this compound into a well-defined crystal structure is a complex process guided by a hierarchy of noncovalent interactions. researchgate.net While hydrogen bonds provide the primary directional force, other interactions also play a critical role.
Key Interactions in Crystal Packing:
Hydrogen-Bonded Dimers: Molecules often pair up via strong, complementary hydrogen bonds. For instance, pairs of N-H···O or O-H···N bonds can form centrosymmetric inversion dimers, a common motif in crystal structures. nih.govresearchgate.net In some derivatives, these dimers adopt specific graph-set notations, such as R²₂(8) or R²₂(20), which describe the pattern of the hydrogen-bonded ring. nih.gov
π–π Stacking: The aromatic pyrimidine rings can stack on top of each other, contributing to the stability of the crystal through favorable electrostatic interactions between their π-systems. nih.gov
C-H···π Interactions: Weak hydrogen bonds can form between C-H groups and the face of the pyrimidine ring, further linking molecules into layers or more complex three-dimensional networks. researchgate.net
Coordination Chemistry of 2 Pyrimidin 2 Ylamino Ethanol As a Ligand
Chelation Behavior and Ligand Properties of 2-(Pyrimidin-2-ylamino)ethanol Analogues
The chelation behavior of ligands is fundamental to understanding the structure and stability of the resulting metal complexes. Analogues of this compound demonstrate diverse coordination capabilities.
The term denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. youtube.com Pyrimidine-based ligands can act as monodentate, bidentate, or even tridentate ligands, depending on their structure and the reaction conditions. rsc.orgrsc.org For instance, pyrimidine (B1678525) itself can function as a monodentate ligand, or as a bidentate ligand pillaring metal centers to form 3D frameworks. rsc.org
In analogues such as pyrimidinyl-based Schiff bases, the ligand typically acts as a bidentate chelator. nih.govfrontiersin.org Coordination often occurs through a nitrogen atom from the pyrimidine ring and another donor atom from a side chain. For example, in the Schiff base 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione, chelation involves a carbonyl oxygen atom and a deprotonated imide nitrogen. nih.govfrontiersin.org Similarly, for the Schiff base 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-ol, coordination occurs via the imine nitrogen and the oxygen from the naphthalenol group. researchgate.net In the case of this compound, the potential coordination sites are a nitrogen atom of the pyrimidine ring and the oxygen atom of the ethanol (B145695) group, allowing it to function as a bidentate N,O-donor ligand. Some more complex pyrimidine-based systems have been shown to coordinate as N^N^C-tridentate ligands. rsc.org
Metal complexes with pyrimidine-based ligands are readily formed, typically by reacting the ligand with a metal salt in a suitable solvent. frontiersin.orgtandfonline.com The formation of these complexes is often spontaneous, as indicated by studies on analogous systems. For instance, DFT studies on metal complexes of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione have shown negative Gibbs free energy (ΔG) values, which points to spontaneous formation. researchgate.net The process frequently involves the deprotonation of a hydroxyl or imino group on the ligand, leading to the formation of a stable chelate ring with the metal ion. nih.govfrontiersin.org The chelation effect, where a multidentate ligand forms a ring structure with a metal ion, generally leads to the formation of more stable complexes compared to those with monodentate ligands. frontiersin.org
Denticity and Coordination Sites of Pyrimidine-Based Ligands
Synthesis and Characterization of this compound Coordination Compounds
The synthesis and subsequent characterization of coordination compounds are crucial steps to understand their structure and properties. A variety of homo- and heteroleptic complexes featuring pyrimidine-based ligands have been prepared and studied.
Homoleptic complexes, containing only one type of ligand, and heteroleptic (or mixed-ligand) complexes, containing more than one type of ligand, have been synthesized. rsc.orgd-nb.info
The general synthesis of heteroleptic complexes often involves reacting a primary ligand, such as a pyrimidinyl Schiff base, with a metal salt and a secondary ligand in an alcoholic solvent. nih.govfrontiersin.org A common secondary ligand used in the formation of heteroleptic complexes is 2,2'-bipyridine, which is a bidentate chelator that coordinates through its two nitrogen atoms. nih.govfrontiersin.org A typical procedure involves dissolving the primary pyrimidine-based ligand in methanol (B129727) or ethanol, followed by the addition of equimolar amounts of a metal acetate (B1210297) salt and 2,2'-bipyridine. nih.govfrontiersin.org The mixture is then refluxed for several hours, often with the addition of a base like triethylamine (B128534) to facilitate deprotonation of the primary ligand. nih.gov The resulting solid complexes are then filtered, washed, and dried. nih.gov These complexes are often colored, stable solids at room temperature. nih.govfrontiersin.org
The structures of newly synthesized complexes are determined using a combination of analytical and spectroscopic techniques. These include elemental analysis, molar conductance, magnetic susceptibility measurements, as well as FT-IR and electronic (UV-Vis) spectroscopy. nih.goviosrjournals.org
Elemental and Molar Conductance: Elemental analysis helps to confirm the stoichiometric formula of the complexes. nih.gov Molar conductance measurements in solvents like DMSO are used to determine the electrolytic nature of the complexes; low values typically indicate non-electrolytic, covalently bonded compounds. nih.govbowen.edu.ng
Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the coordination sites of the ligand. A shift in the vibrational frequency of functional groups (like C=N, C-O, or N-H) upon complexation indicates their involvement in bonding to the metal ion. The appearance of new bands at lower frequencies can be assigned to metal-oxygen (M-O) and metal-nitrogen (M-N) vibrations, further confirming coordination. researchgate.netbowen.edu.ng
Electronic Spectra (UV-Vis) and Magnetic Moment: The electronic spectra and room temperature magnetic moment measurements are crucial for proposing the geometry of the complexes. The positions of d-d transition bands in the UV-Vis spectrum and the measured magnetic moment value are characteristic of specific coordination environments (e.g., octahedral, tetrahedral, or square planar). researchgate.nettandfonline.comiosrjournals.org For example, studies on analogous heteroleptic complexes have suggested octahedral geometries for Mn(II), Co(II), and Ni(II) complexes, while Zn(II) complexes are often tetrahedral. researchgate.nettandfonline.comresearchgate.net
The table below summarizes characterization data and proposed geometries for metal complexes of ligands analogous to this compound.
| Metal Ion | Ligand System | Magnetic Moment (μB) | Key Electronic Bands (cm⁻¹) | Proposed Geometry | Reference(s) |
| Mn(II) | 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-ol + 2,2'-bipyridine | 5.89 | 15,625; 18,181 | Octahedral | researchgate.net |
| Co(II) | 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-ol + 2,2'-bipyridine | 2.44 | 15,384; 18,518 | Octahedral (low spin) | researchgate.net |
| Ni(II) | 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-ol + 2,2'-bipyridine | Diamagnetic | 17,182; 21,739 | Octahedral | researchgate.net |
| Cu(II) | 2-(4,6-dimethylpyrimidin-2-ylamino)naphthalene-1,4-dione + 2,2'-bipyridine | 2.14 | - | Mononuclear | researchgate.net |
| Zn(II) | 3-{[-pyrimidin-2-yl) imino]methyl}napthalen-2-ol + 2,2'-bipyridine | Diamagnetic | - | Octahedral | researchgate.net |
| Mn(II) | 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione | 5.69 | 17,391 (for a similar system) | Tetrahedral | researchgate.net |
The stability of metal complexes is a key factor in their potential applications. Complexes derived from pyrimidine-based ligands generally exhibit notable stability. nih.govfrontiersin.org
Heteroleptic complexes of pyrimidinyl Schiff bases are typically stable under atmospheric conditions. nih.gov The enhanced stability of such coordination compounds is often attributed to the chelate effect. frontiersin.org Molar conductance measurements have confirmed that many of these complexes are non-electrolytic, indicating strong covalent character and stability in solution. nih.govresearchgate.net
The stability of divalent metal complexes often follows the Irving-Williams series. Potentiometric studies on complexes with 2,2'-dipyridylamine (B127440) showed a stability order of Mn(II) < Co(II) < Ni(II) < Cu(II) > Zn(II), which is consistent with this trend. bendola.com
Furthermore, theoretical calculations provide insight into the thermodynamic stability of these complexes. DFT studies on the complexes of 2-(pyrimidin-2-ylamino)naphthalene-1,4-dione revealed negative values for the enthalpy of formation (ΔH) and Gibbs free energy of formation (ΔG), suggesting that the complex formation is an exothermic and spontaneous process. researchgate.net The high negative ΔG value for the Ni(II) complex in that study indicated it was the most stable among the complexes studied (Mn, Co, Ni, Zn). researchgate.net
Structural Elucidation and Proposed Geometries of Metal-2-(Pyrimidin-2-ylamino)ethanol Complexes
Supramolecular Assembly in Metal-Ligand Frameworks Involving this compound Scaffolds
The formation of supramolecular assemblies is governed by a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, which organize metal-ligand units into extended, ordered structures. chemrxiv.orgfortunejournals.comencyclopedia.pubmdpi.com The specific geometry of the metal ion and the functional groups on the organic ligand dictate the final architecture of these frameworks. mdpi.comresearchgate.net
For a molecule like this compound, several features would be expected to direct its self-assembly upon coordination to a metal center:
Hydrogen Bonding: The ligand possesses both a hydroxyl (-OH) group and a secondary amine (-NH-) group, both of which can act as hydrogen bond donors. The nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. This functionality allows for the formation of extensive hydrogen-bonding networks, which are crucial in stabilizing crystal lattices. asianpubs.orgnih.gov In related systems, such as those with other pyrimidine-amino ligands or those with alcohol functionalities, hydrogen bonds like N-H···O, O-H···N, and N-H···N are commonly observed to link molecular units into chains, sheets, or more complex three-dimensional structures. acs.org
π-π Stacking: The aromatic pyrimidine ring is capable of participating in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant force in the assembly of many coordination polymers and contribute to the stability of the resulting framework. encyclopedia.pubasianpubs.org The strength and geometry of these interactions can be influenced by the metal center and the presence of other ligands in the coordination sphere.
While direct experimental data for this compound complexes is unavailable, studies on analogous structures provide insight. For instance, metal complexes with other substituted pyrimidine ligands demonstrate that the interplay between coordination bonds, hydrogen bonding, and π-π interactions leads to diverse and intricate supramolecular architectures. asianpubs.orgacs.org Analysis of these related systems often employs techniques like single-crystal X-ray diffraction to determine precise bond lengths and angles, and Hirshfeld surface analysis to visualize and quantify the various intermolecular contacts that stabilize the crystal structure. asianpubs.org
Without specific structural data from crystallographic studies on metal complexes of this compound, any detailed description of bond lengths, angles, or specific supramolecular motifs would be speculative. Further experimental research, including the synthesis and crystallographic characterization of such complexes, is necessary to elucidate the precise nature of their supramolecular assembly.
Structure Activity Relationship Sar Studies and Derivatives of 2 Pyrimidin 2 Ylamino Ethanol
Design and Synthesis of 2-(Pyrimidin-2-ylamino)ethanol Derivatives for Biological Evaluation
The design and synthesis of derivatives based on the this compound scaffold are driven by the goal of enhancing their biological efficacy. Researchers employ various rational design strategies and synthetic routes to create novel analogues with improved therapeutic potential.
Rational drug design for modifying the this compound scaffold often involves computational modeling and scaffold hopping to identify new derivatives with desired biological activities. nih.govnih.gov A common strategy is the hybridization of known active scaffolds to create novel compounds with potentially enhanced properties. acs.org For instance, the pyrimidin-2-amine-4-yl moiety is a known feature in many kinase inhibitors and is utilized in the design of new potential drug candidates. arabjchem.org
The synthesis of these derivatives can be achieved through various methods. One common approach involves the condensation of a chalcone (B49325) derivative with guanidine (B92328) hydrochloride to form the pyrimidine (B1678525) ring. ut.ac.ir Another method is the reaction of a substituted pyrimidine with an appropriate amine, often facilitated by a catalyst like Pd2(dba)3 with a ligand such as X-Phos. nih.gov The synthesis of more complex derivatives may involve multi-step reactions, including the initial formation of a pyrimidine core followed by subsequent modifications. tandfonline.comnih.gov
Table 1: Synthetic Strategies for this compound Derivatives
| Strategy | Description | Key Reagents/Conditions | Reference |
|---|---|---|---|
| Condensation | Formation of the pyrimidine ring from chalcones and guanidine hydrochloride. | Guanidine hydrochloride, ethanol (B145695) | ut.ac.ir |
| Cross-Coupling | Attachment of various amines to a pre-formed pyrimidine core. | Pd2(dba)3, X-Phos, K2CO3, n-BuOH | nih.gov |
This table provides an overview of common synthetic strategies employed in the creation of this compound derivatives.
The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the pyrimidine and ethanol moieties. Structure-activity relationship (SAR) studies have shown that the introduction of different functional groups can significantly modulate the antimicrobial, antifungal, and antioxidant properties of these compounds. heteroletters.orgwiley.com
For example, the presence of electron-withdrawing groups like chloro, nitro, and fluoro on the phenyl ring of pyrimidine derivatives has been shown to increase their antibacterial activity. wiley.comnih.gov Similarly, the substitution pattern on the pyrimidine ring plays a crucial role; for instance, certain substitutions at the 4 and 6 positions of the pyrimidine ring can enhance antimicrobial efficacy. nih.gov The replacement of an oxo group with a thiopyrimidine or a 2-hydrazinyl dihydropyrimidine (B8664642) has been demonstrated to increase antibacterial activity. wiley.comnih.gov
Rational Design Strategies for Structural Modification of this compound Scaffold
In Vitro Biological Activity Investigations of this compound Analogues
The synthesized derivatives of this compound are subjected to a battery of in vitro tests to assess their biological potential. These investigations are crucial for identifying lead compounds for further development.
Numerous studies have demonstrated the in vitro antimicrobial and antibacterial efficacy of this compound analogues. These compounds have shown activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain novel 2-amino-4,6-diarylpyrimidine derivatives have exhibited significant antibacterial activity when compared to standard drugs like Sparfloxacin. ut.ac.ir
The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC) and the zone of inhibition against various bacterial strains. researchgate.net SAR studies have revealed that the presence of specific substituents, such as halogens (chloro, bromo) and electron-withdrawing groups (nitro), can significantly enhance the antibacterial potency. wiley.comnih.gov Metal complexes of these ligands have also been shown to possess enhanced antibacterial activity compared to the free ligand. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain(s) | Activity/MIC | Reference |
|---|---|---|---|
| 2-amino-4,6-diarylpyrimidines | Bacillus subtilis, Bacillus pumilus, Proteus vulgaris, E. coli | Significant zone of inhibition | ut.ac.ir |
| Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride | Staphylococcus aureus, Escherichia coli | Promising MIC values | |
| 2-hydrazinyl dihydropyrimidine derivative | B. subtilis, P. aeruginosa, Streptomyces species | MIC of 75 μg/mL | wiley.comnih.gov |
This table summarizes the in vitro antibacterial activity of some representative derivatives, highlighting the bacterial strains tested and the observed efficacy.
In addition to their antibacterial properties, derivatives of this compound have also been evaluated for their in vitro antifungal activity. These compounds have shown efficacy against various fungal species, including Aspergillus niger and Candida albicans. heteroletters.orgnih.gov The antifungal activity is typically assessed using methods like the agar (B569324) well disk diffusion method, with standard antifungal drugs such as amphotericin-B used as a reference. heteroletters.org
Similar to antibacterial activity, the antifungal potential is influenced by the substituents on the pyrimidine ring. For example, a pyrimidine salt derivative showed good antifungal activity with 56.4% inhibition against F. oxysporum. wiley.comnih.gov The presence of certain groups, such as chloro and nitro, has been associated with enhanced antifungal activity. wiley.comnih.gov
The antioxidant potential of this compound derivatives is another area of active investigation. The ability of these compounds to scavenge free radicals is evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. mdpi.comresearchgate.netnih.gov
The antioxidant activity is often attributed to the hydrogen-donating ability of the compounds. researchgate.net For example, certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have shown significant antioxidant and free radical scavenging activities. researchgate.net The introduction of a hydroxyl group on the pyridinone ring can lead to good radical scavenging properties. researchgate.net
Table 3: In Vitro Antioxidant Activity of Selected Pyrimidine Derivatives
| Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | DPPH, ABTS | High free radical scavenging activity | researchgate.net |
| 5-hydroxypyridin-4-one derivatives | DPPH | Good radical scavenging properties | researchgate.net |
This table highlights the in vitro antioxidant activity of different classes of pyrimidine derivatives as determined by various standard assays.
Antiproliferative and Antitumor Activities in Cell-Based Assays
Derivatives of this compound have been the subject of numerous studies to evaluate their potential as antiproliferative and antitumor agents. These investigations often involve screening the compounds against various cancer cell lines to determine their efficacy in inhibiting cell growth and proliferation.
A notable study focused on a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives. nih.govresearchgate.net These compounds were tested for their in vitro antiproliferative activities against human cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). nih.govtandfonline.com The results, measured as IC₅₀ values (the concentration required to inhibit cell viability by 50%), revealed that several derivatives exhibited potent activity. nih.govtandfonline.com For instance, certain urea (B33335) derivatives with a 4-pyridyl group showed stronger antiproliferative effects compared to those with 3-pyridyl or 2-pyridyl groups. semanticscholar.org Specifically, compounds 6c, 6e, 6h, 6A, and 6J demonstrated significant antiproliferative activity with IC₅₀ values below 15 μM against both cell lines. tandfonline.com The structural scaffold also played a crucial role; replacing the 4-(pyrimidin-2-ylamino)benzohydrazide scaffold with a 3-(pyrimidin-2-ylamino)benzohydrazide tended to reduce activity. nih.govtandfonline.com
Another class of derivatives, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazides, has also been investigated. nih.gov These compounds were found to exhibit high pan-cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. nih.gov This selectivity is a highly desirable characteristic for potential anticancer agents.
Furthermore, pyrimidine derivatives, in general, are recognized for their potential as anticancer agents, often acting as tyrosine kinase inhibitors. orientjchem.orgsemanticscholar.org The pyrimidine nucleus is a core component of several established anticancer drugs. orientjchem.org Some pyrimidine analogs have shown GI₅₀ values as low as 23 nM in MV4-11 leukemia cells, which was associated with G1 cell cycle arrest. vulcanchem.com
The antiproliferative effects of these compounds are often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. For example, some (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were found to induce apoptosis dependent on the Retinoid X receptor alpha (RXRα). nih.govsemanticscholar.org
Table 1: In vitro antiproliferative activities of selected 2-(4-((pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives. nih.gov
| Compound | R1 | R2 | X | IC₅₀ (μM) - HepG2 | IC₅₀ (μM) - A549 |
| 6a | 4-Pyridyl | n-Butyl | O | 5.32 ± 0.07 | 21.69 ± 1.33 |
| 6c | 4-Pyridyl | Phenyl | O | 10.33 ± 0.35 | 9.71 ± 0.22 |
| 6e | 4-Pyridyl | Benzyl | O | 13.91 ± 0.89 | 11.23 ± 0.45 |
| 6h | 4-Pyridyl | 4-Fluorophenyl | O | 12.01 ± 0.76 | 14.54 ± 0.98 |
| 6A | 4-Pyridyl | Phenyl | S | 8.87 ± 0.29 | 7.99 ± 0.31 |
| 6B | 4-Pyridyl | Benzyl | S | 6.88 ± 0.43 | 5.89 ± 0.17 |
| 6J | 2-Pyridyl | Benzyl | S | 14.72 ± 0.93 | 13.55 ± 0.87 |
Data presented as mean ± SD of triplicate experiments.
Enzyme Inhibition Studies (e.g., HDAC2, Enoyl-ACP Reductase)
Derivatives of this compound have been investigated for their ability to inhibit specific enzymes that play crucial roles in cancer cell survival and proliferation. Key targets include histone deacetylases (HDACs) and enoyl-acyl carrier protein reductase (ENR).
HDAC2 Inhibition: Histone deacetylases are a class of enzymes that are critical for the regulation of gene expression, and their inhibition has emerged as a promising strategy in cancer therapy. tandfonline.com A series of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives were synthesized and evaluated for their potential to inhibit HDAC2. orientjchem.orgsemanticscholar.org Molecular docking studies predicted that these synthesized compounds could fit well into the active site of the HDAC2 protein. orientjchem.orgsemanticscholar.org This suggests a potential mechanism for their anticancer activity, as HDAC inhibition can lead to cell cycle arrest and apoptosis. Some of these compounds, particularly 11k, showed potent inhibitory activity against HDAC1, HDAC2, and HDAC6. nih.gov
Enoyl-ACP Reductase (InhA) Inhibition: Enoyl-acyl carrier protein reductase is a vital enzyme in the fatty acid synthesis (FAS-II) pathway of bacteria, making it an attractive target for antimicrobial drug development. dovepress.com While the primary focus has been on antibacterial applications, the inhibition of fatty acid synthesis pathways can also have implications for cancer therapy, as cancer cells often exhibit altered lipid metabolism. Some isatin-pyrimidine hybrid derivatives have been synthesized and shown to inhibit the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). nih.gov One particular compound, 4l, demonstrated an IC₅₀ value comparable to the known drug isoniazid (B1672263) and was effective against multidrug-resistant strains. nih.gov Molecular docking studies indicated that this compound binds to a hydrophobic pocket in the active site of the enzyme. nih.gov While this research is focused on tuberculosis, it highlights the potential of pyrimidine derivatives to inhibit ENR enzymes, a mechanism that could be explored in the context of anticancer research.
Receptor Modulation Studies (e.g., RXRα Antagonism)
The modulation of nuclear receptors is another therapeutic strategy where derivatives of this compound have shown promise. Specifically, their role as antagonists of the Retinoid X receptor alpha (RXRα) has been a significant area of investigation.
RXRα is a ligand-dependent transcription factor that plays a pivotal role in various cellular processes, and its abnormal function is implicated in cancer development. nih.govsemanticscholar.org Consequently, developing modulators of RXRα is an active area of cancer research. nih.govsemanticscholar.org
A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for their ability to act as RXRα antagonists. nih.govresearchgate.net In a luciferase reporter assay, several of these compounds demonstrated the ability to inhibit the transcriptional activity of RXRα induced by 9-cis-retinoic acid (9-cis-RA), indicating their antagonistic properties. semanticscholar.org Notably, no agonistic effects were observed for these compounds. semanticscholar.org
Among the tested compounds, derivative 6A emerged as a particularly potent RXRα antagonist with a half-maximal effective concentration (EC₅₀) of 1.68 ± 0.22 μM. nih.govsemanticscholar.org Further studies revealed that 6A selectively binds to the ligand-binding domain (LBD) of RXRα and can induce apoptosis in a manner dependent on this receptor. semanticscholar.org The study also highlighted the importance of the 4-(pyrimidin-2-ylamino)benzohydrazide scaffold for the observed RXRα antagonist activity. semanticscholar.org
Table 2: RXRα Antagonist Activity of Selected Derivatives. semanticscholar.org
| Compound | Structure | EC₅₀ (μM) |
| 6A | (E)-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)-N-phenylhydrazine-1-carbothioamide | 1.68 ± 0.22 |
| 6B | (E)-N-benzyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide | 3.55 ± 0.41 |
| 6C | (E)-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)-N-(p-tolyl)hydrazine-1-carbothioamide | 9.98 ± 0.76 |
| 6G | (E)-N-benzyl-2-(4-((4-(3-pyridyl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide | 6.79 ± 0.53 |
| 6H | (E)-2-(4-((4-(3-pyridyl)pyrimidin-2-yl)amino)benzoyl)-N-(p-tolyl)hydrazine-1-carbothioamide | 8.31 ± 0.69 |
| 6k | N-benzyl-2-(4-((4-(2-pyridyl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carboxamide | 4.99 ± 0.38 |
Data are means ± SD of triplicate experiments.
DNA Binding and Interaction Studies (e.g., Minor Groove Binding, Intercalation)
The interaction of small molecules with DNA is a well-established mechanism for many anticancer and antimicrobial drugs. nih.gov These interactions can occur through various modes, including binding to the minor groove of the DNA double helix or intercalation between the base pairs. google.com
While direct studies on the DNA binding properties of this compound itself are limited, the broader class of pyrimidine derivatives has been explored in this context. The structural characteristics of certain pyrimidine-containing compounds, particularly those with planar aromatic systems and flexible side chains, make them potential candidates for DNA interaction.
Minor Groove Binding: Minor groove binders are typically crescent-shaped molecules that fit snugly into the minor groove of DNA, often showing a preference for AT-rich sequences. This binding can interfere with DNA replication and transcription, leading to cytotoxic effects. While specific studies on this compound derivatives as minor groove binders are not extensively documented, related heterocyclic structures like bisbenzimidazoles and diarylamidines are well-known minor groove binders. nih.govbeilstein-journals.org The development of hybrid molecules that combine a DNA-binding motif with other functionalities is an active area of research. nih.gov
Intercalation: Intercalators are planar aromatic molecules that insert themselves between the base pairs of the DNA double helix. google.com This insertion causes a distortion of the DNA structure, which can inhibit the function of enzymes like topoisomerases and ultimately lead to cell death. Some triazoloquinazoline derivatives, which share a fused heterocyclic system with some complex pyrimidine derivatives, have been designed as classical DNA intercalators. researchgate.net These molecules typically possess a planar polycyclic aromatic system that facilitates insertion into the DNA, and a basic side chain that can interact with the DNA grooves. researchgate.net
The potential for this compound derivatives to interact with DNA, either through minor groove binding or intercalation, represents a plausible mechanism for their observed biological activities and warrants further investigation.
Antifibrotic and Methuosis Induction Studies
Beyond direct cytotoxicity to cancer cells, derivatives of this compound are being explored for other novel anticancer mechanisms, including antifibrotic activity and the induction of methuosis.
Antifibrotic Activity: Fibrosis, the excessive formation of fibrous connective tissue, is a hallmark of many chronic diseases and can also be a component of the tumor microenvironment. A series of 2-(pyridin-2-yl)pyrimidine (B3183638) derivatives were designed and synthesized to evaluate their antifibrotic potential. mdpi.comnih.gov These compounds were tested for their ability to inhibit the proliferation of hepatic stellate cells (HSC-T6), which are key mediators of liver fibrosis. mdpi.comnih.gov Several of the synthesized compounds showed better antifibrotic activity than the reference drug Pirfenidone. mdpi.comnih.gov Notably, compounds 12m and 12q were the most potent, with IC₅₀ values of 45.69 μM and 45.81 μM, respectively. mdpi.comnih.gov Further investigation revealed that these compounds could effectively inhibit the expression of collagen and the content of hydroxyproline, key markers of fibrosis. mdpi.comnih.gov This suggests that these pyrimidine derivatives could be developed as novel antifibrotic agents.
Methuosis Induction: Methuosis is a form of non-apoptotic programmed cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govplos.org Inducing methuosis is a novel strategy for cancer therapy, particularly for cancers that are resistant to traditional apoptosis-inducing drugs.
A study on 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives identified several compounds that could induce vacuolization and methuotic cell death in cancer cells. nih.gov Compound 12A was particularly remarkable, as it effectively induced methuosis in a range of cancer cell lines but had little effect on normal human cells. nih.gov Mechanistic studies showed that the vacuoles induced by 12A were derived from macropinosomes and that the process involved the activation of the MAPK/JNK signaling pathway. nih.gov This selective induction of methuosis in cancer cells makes compound 12A a promising lead for the development of new anticancer agents. nih.gov
Computational Approaches to Structure-Activity Relationship of this compound Derivatives
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with its biological target at the molecular level. orientjchem.orgnih.gov
In the study of this compound derivatives, molecular docking has been instrumental in elucidating potential mechanisms of action. For instance, a series of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol derivatives were synthesized, and their potential as anticancer agents was evaluated through molecular docking studies against the HDAC2 protein. orientjchem.orgsemanticscholar.org The results indicated that the synthesized compounds fit well within the active site of HDAC2, suggesting that their anticancer activity may be mediated through the inhibition of this enzyme. orientjchem.orgsemanticscholar.org The docking scores and the analysis of hydrogen bond interactions provided insights into the specific binding modes of these derivatives. semanticscholar.org
Similarly, in the development of RXRα antagonists, molecular docking was used to predict the binding modes of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives with the ligand-binding domain of RXRα. nih.govsemanticscholar.org This computational approach helped to rationalize the observed biological activities and guide the design of more potent and selective antagonists. nih.govsemanticscholar.org
Molecular docking has also been applied to study the interaction of pyrimidine derivatives with other targets, such as the main protease of SARS-CoV-2, demonstrating the versatility of this computational tool in exploring the therapeutic potential of this class of compounds against various diseases. nih.gov The insights gained from these in silico studies are invaluable for understanding structure-activity relationships and for the rational design of new, more effective therapeutic agents based on the this compound scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Currently, there are no specific QSAR models reported in the scientific literature for this compound. The data required to construct such a model, including a series of structurally related derivatives and their corresponding biological activities, is not publicly available.
For illustrative purposes, a typical QSAR study would present data in a tabular format, correlating structural descriptors with biological activity. The following tables are hypothetical examples of how such data might be presented if a QSAR study were to be conducted on derivatives of this compound.
Hypothetical Data for QSAR Modeling of this compound Derivatives
| Compound ID | R-Group Substitution | Experimental Activity (IC50, µM) | Log(1/IC50) |
| 1 | -H | 15.2 | 4.82 |
| 2 | -CH3 | 10.5 | 4.98 |
| 3 | -Cl | 5.8 | 5.24 |
| 4 | -OCH3 | 8.1 | 5.09 |
| 5 | -NO2 | 2.3 | 5.64 |
Hypothetical QSAR Model Equation and Statistical Parameters
A hypothetical QSAR model derived from such data might look like the following:
Log(1/IC50) = 0.54 * σ - 0.21 * MR + 4.95
Where:
σ (Sigma) represents the electronic parameter (Hammett constant) of the R-group.
MR represents the molar refractivity (a steric parameter) of the R-group.
The statistical quality of such a model would be evaluated using parameters like:
| Parameter | Value | Description |
| n | 5 | Number of compounds in the study |
| R² | 0.92 | Coefficient of determination, indicating the goodness of fit |
| Q² | 0.85 | Cross-validated R², indicating the predictive power of the model |
| F-statistic | 35.4 | A measure of the statistical significance of the model |
| p-value | < 0.01 | The probability of observing the results by chance |
It is crucial to reiterate that the data and model presented above are purely illustrative and not based on actual experimental findings for this compound. The development of such predictive models is contingent on future research that focuses specifically on this compound and its derivatives.
Advanced Applications and Future Research Directions
2-(Pyrimidin-2-ylamino)ethanol as a Model Compound in Organic Chemistry Research
The structural characteristics of this compound and its analogues, such as 1-phenyl-2-(pyrimidin-2-ylamino)ethanol, make them excellent model compounds for fundamental studies in organic chemistry. solubilityofthings.com The presence of both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting pyrimidine (B1678525) ring, coupled with the hydroxyl group of the ethanolamine (B43304) moiety, allows for the investigation of various non-covalent interactions that are crucial in molecular recognition and self-assembly processes.
The synthesis of these compounds itself provides a platform for exploring and refining key organic reactions. For instance, the preparation of 1-phenyl-2-(pyrimidin-2-ylamino)ethanol involves fundamental synthetic strategies like nucleophilic substitutions and ring-forming reactions, which are central to the construction of complex organic molecules. solubilityofthings.com The study of its reactivity and binding properties can offer insights applicable to the design of new therapeutic agents. solubilityofthings.com
Furthermore, the analysis of these molecules necessitates the use of a range of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, reinforcing the importance of these methods in the characterization of complex organic structures. solubilityofthings.comorientjchem.org
Innovative Methodologies in Synthesis and Characterization of this compound
The general synthetic pathway involves the reaction of ketene (B1206846) dithioacetals with 2-aminoethanol to form substituted 2-methyleneoxazolidines, which are then reacted with guanidine (B92328) hydrochloride to yield the desired 2-(2-amino-6-aryl-4-pyrimidinylamino)ethanol derivatives. orientjchem.orgsemanticscholar.org This versatile method allows for the introduction of various substituents on the pyrimidine ring, enabling the creation of a library of compounds for further study. semanticscholar.org
Characterization of these newly synthesized compounds relies on a combination of spectroscopic techniques. 1H and 13C NMR spectroscopy are essential for elucidating the molecular structure, while mass spectrometry confirms the molecular weight. orientjchem.org Infrared (IR) spectroscopy provides information about the functional groups present in the molecule. orientjchem.org
Emerging Research Areas for Pyrimidine-Based Scaffolds in Chemical Science
The pyrimidine scaffold, a key component of this compound, continues to be a fertile ground for research in chemical science, with several emerging areas of investigation.
Targeting Protein-Protein Interactions (PPIs): Pyrimidine-based scaffolds are being explored for their potential to modulate protein-protein interactions, which are implicated in a vast number of cellular processes and diseases. acs.orgacs.org Researchers are developing strategies to create structurally diverse pyrimidine-embedded polyheterocycles that can target the complex and dynamic interfaces of interacting proteins. acs.orgacs.org This approach has the potential to unlock new therapeutic targets that have been previously considered "undruggable." acs.org
Development of Novel Therapeutic Agents: The versatility of the pyrimidine core allows for its incorporation into a wide range of molecules with potential therapeutic applications. tandfonline.comnih.govresearchgate.net Current research is focused on synthesizing new pyrimidine derivatives and evaluating their activity against various diseases, including cancer, infectious diseases, and inflammatory conditions. tandfonline.comnih.goviomcworld.com For example, pyrimidine derivatives are being investigated as antagonists of retinoid X receptor alpha (RXRα), a target for cancer therapy. nih.gov
Advanced Materials: Beyond coordination polymers, pyrimidine-based compounds are being investigated for their use in other advanced materials. smolecule.com Their electronic properties and ability to form ordered structures make them candidates for applications in organic electronics and other functional materials. researchgate.net
The ongoing exploration of pyrimidine-based scaffolds, including derivatives of this compound, promises to yield new discoveries and innovations across various scientific disciplines.
Q & A
What are the recommended synthetic routes for 2-(Pyrimidin-2-ylamino)ethanol and its derivatives, and how can reaction conditions be optimized?
Basic Research Question
The synthesis of this compound derivatives often involves nucleophilic substitution or condensation reactions. For example, describes a reflux method using ethanol as a solvent with potassium carbonate as a base, achieving moderate yields (~57.6%). Key optimization factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol (as in ) are preferred for pyrimidine ring functionalization.
- Catalyst/base : K₂CO₃ or triethylamine can enhance reactivity in nucleophilic substitutions.
- Temperature : Reflux conditions (70–100°C) are typical for pyrimidine-amine coupling .
For derivatives like 4-(Pyrimidin-2-ylamino)benzamide, stepwise synthesis involves coupling pyrimidin-2-amine with activated carboxylic acid intermediates under peptide coupling agents (e.g., HATU) .
How can researchers ensure the purity of this compound during synthesis and purification?
Basic Research Question
Purity validation is critical for reproducibility. Key methods include:
- Chromatography : HPLC or flash column chromatography using C18 or silica gel (≥97% purity as in ).
- Recrystallization : Utilize solvents like ethanol or ethyl acetate, leveraging melting point data (e.g., mp 99.5–101.5°C for 3-Pyrimidin-2-ylaniline in ).
- Spectroscopic analysis : NMR (¹H/¹³C) and LC-MS to confirm molecular identity and detect impurities .
What computational methods are effective in predicting the binding affinity of this compound derivatives to biological targets?
Advanced Research Question
Docking and molecular dynamics (MD) simulations are widely used:
- Glide docking : highlights Glide 2.5’s accuracy in ligand-protein interaction analysis, particularly for solvent-exposed charged groups. Enrichment factors improved 2–3× compared to older versions.
- Density Functional Theory (DFT) : As in , DFT calculations (e.g., B3LYP/6-31G**) optimize geometries and predict electronic properties for SAR studies.
- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) for targets like Hedgehog pathway proteins .
How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of pyrimidin-2-ylamino derivatives?
Advanced Research Question
SAR studies require systematic structural modifications and multi-parametric analysis:
- Core modifications : Vary substituents on the pyrimidine ring (e.g., 4-position in ) to alter steric/electronic effects.
- Bioactivity assays : Use in vitro Hedgehog pathway inhibition (IC₅₀) or kinase assays (e.g., CDK2 in ) to quantify activity.
- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors (e.g., pyrimidine N1 and ethanol -OH groups) using tools like Schrödinger’s Phase .
What experimental approaches are used to elucidate the crystal structure of this compound derivatives?
Advanced Research Question
X-ray crystallography provides atomic-level structural insights:
- Crystal growth : Slow evaporation from ethanol/water mixtures (as in ) yields diffraction-quality crystals.
- Data collection : Use monoclinic systems (e.g., space group P2₁/n) with parameters like a = 5.8625 Å, b = 9.3610 Å ( ).
- Refinement : Software like SHELXL refines thermal displacement parameters (e.g., 50% probability ellipsoids in ) .
How can researchers resolve contradictions in reported biological activities of pyrimidin-2-ylamino derivatives across different studies?
Advanced Research Question
Discrepancies (e.g., Hedgehog vs. CDK2 targeting in vs. 13) require:
- Target validation : CRISPR knockouts or siRNA silencing to confirm on-target effects.
- Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA or kinome scans).
- Structural comparison : Overlay crystal structures () with target binding sites to assess specificity .
What in vitro assays are recommended to evaluate the Hedgehog pathway inhibition activity of this compound derivatives?
Advanced Research Question
Key assays include:
- Gli-luciferase reporter assays : Measure transcriptional activity in Shh-LIGHT2 cells (EC₅₀ values).
- Ptch1/Smo binding : Fluorescence polarization assays using purified Smo receptors.
- Cell proliferation : Test in medulloblastoma models (e.g., DAOY cells) with cyclopamine as a positive control .
How can solvent effects influence the stability and reactivity of this compound in synthetic reactions?
Basic Research Question
Solvent polarity and proticity significantly impact stability:
- Ethanol/water mixtures : Enhance solubility of polar intermediates but may promote hydrolysis of labile groups.
- DMSO/DMF : Stabilize charged transition states in SNAr reactions but risk sulfoxide byproducts.
- Accelerated stability testing : Use HPLC to monitor degradation under varied pH/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
